Trichlorodifluoropropane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trichlorodifluoropropane is a useful research compound. Its molecular formula is C3H3Cl3F2 and its molecular weight is 183.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Refrigeration and Air Conditioning

Trichlorodifluoropropane is primarily used as a refrigerant in cooling systems. It belongs to the family of hydrochlorofluorocarbons (HCFCs), which are known for their lower ozone depletion potential compared to chlorofluorocarbons (CFCs).

Key Properties:

- Thermal Efficiency : HCFC-243 exhibits favorable thermodynamic properties that enhance the efficiency of refrigeration cycles.

- Phase Change Characteristics : It has a suitable boiling point that allows it to function effectively in various temperature ranges.

Applications in Refrigeration Systems:

- Commercial Refrigeration : Utilized in supermarket refrigeration units and commercial air conditioning systems.

- Industrial Cooling : Employed in large-scale industrial refrigeration systems where efficient heat exchange is critical.

Environmental Studies

The environmental impact of halogenated compounds, including this compound, has been a focus of numerous studies. Its role in ozone layer depletion and global warming potential has led to regulatory scrutiny.

Case Studies:

- Ozone Layer Impact Assessment : Research indicates that while HCFC-243 has a lower ozone depletion potential than CFCs, its use contributes to greenhouse gas emissions. Studies have shown that transitioning to more environmentally friendly alternatives is essential for sustainable practices in refrigeration .

| Compound | Ozone Depletion Potential | Global Warming Potential |

|---|---|---|

| This compound | 0.02 | 1,000 |

| CFC-12 | 1.0 | 10,900 |

Health Research

This compound has been studied for its potential health effects, particularly in occupational exposure scenarios. Research indicates that exposure to halogenated hydrocarbons can lead to various health issues.

Health Effects:

- Carcinogenic Potential : Some studies suggest a correlation between exposure to this compound and increased risks of kidney and liver cancers .

- Neurological Effects : Exposure may also affect the central nervous system, leading to symptoms such as dizziness and cognitive impairment.

Research Findings:

A meta-analysis of epidemiological data indicated significant associations between this compound exposure and renal cancer, emphasizing the need for stringent safety measures in workplaces using this compound .

Regulatory Framework and Future Directions

The use of this compound is regulated under international agreements such as the Montreal Protocol, which aims to phase out substances that deplete the ozone layer.

Future Applications:

- Transitioning to Alternatives : As regulations tighten, there is a push towards developing alternative refrigerants with minimal environmental impact.

- Research on Safe Handling : Ongoing studies aim to better understand the safe handling practices for this compound in industrial applications.

化学反应分析

Substitution Reactions

Trichlorodifluoropropane undergoes halogen exchange reactions , where chlorine atoms are replaced by other halogens or functional groups. Key pathways include:

-

Fluorination with HF :

In the presence of hydrogen fluoride (HF) and catalysts like fluorinated chromium oxide, chlorine atoms are substituted by fluorine. This reaction is critical in industrial fluorination processes .Example :

C H Cl F +HFCat C H Cl F +HClConditions: 200–450°C, gas phase.

-

Nucleophilic Substitution :

Chlorine atoms undergo nucleophilic attack by reagents like hydroxide (OH⁻) or sulfide (S²⁻), forming alcohols or thiol derivatives .

Elimination Reactions

Dehydrohalogenation is a major pathway, producing alkenes or alkynes. The E2 mechanism is dominant, requiring anti-periplanar geometry between the departing halogen and β-hydrogen .

Example :

C H Cl F +Base→C H ClF +HCl+Base H

Typical reagents: NaOH, KOH. Conditions: 100–150°C.

Oxidation and Reduction

-

Oxidation :

Reacts with strong oxidizing agents (e.g., KMnO₄) to form carbonyl compounds or carboxylic acids, depending on conditions. -

Reduction :

Catalytic hydrogenation (H₂/Pd) removes halogens, yielding propane derivatives. This is less common due to steric hindrance from fluorine.

Cycloaddition and Radical Pathways

-

Cycloaddition with Ketonitrones :

Proceeds via a non-zwitterionic mechanism, forming five-membered heterocycles without intermediate charge separation. -

Radical Reactions :

CF₃ radicals generated in photochemical reactions participate in trifluoromethylation of aromatic compounds, aided by transition-metal catalysts .

Industrial Fluorination Processes

This compound serves as an intermediate in synthesizing hydrofluoroolefins (HFOs) like HCFO-1233xf. Key steps include:

-

Catalytic Fluorination :

Using SbCl₅ or ionic liquids, pentachloropropane is converted to HCFO-1233xf under high pressure (5–25 bar) . -

Azeotropic Distillation :

HF forms azeotropes with this compound (89% HF, 11% C₃H₃Cl₃F₂), enabling efficient separation .

Table 2: Industrial Fluorination Kinetics (Patent Data)

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Product Yield (%) |

|---|---|---|---|---|

| C₃HCl₅ (240db) | SbCl₅ | 50–150 | 5–25 | 60–85 |

| C₃H₃Cl₃F₂ (242fa) | Ionic liquid | 40–100 | 10–20 | 70–90 |

Mechanistic Insights

-

Halogen Bonding : Chlorine and fluorine atoms participate in weak non-covalent interactions, stabilizing transition states during substitution.

-

Radical Stability : CF₃ radicals generated in photoredox reactions exhibit prolonged lifetimes, enabling efficient C–CF₃ bond formation .

-

Thermodynamic Favorability : Elimination reactions are driven by entropy gain, while fluorination is exothermic due to strong C–F bonds .

属性

CAS 编号 |

134237-42-6 |

|---|---|

分子式 |

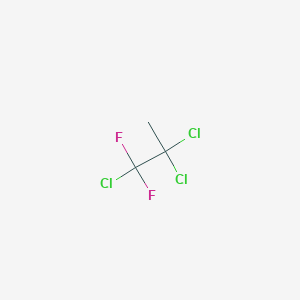

C3H3Cl3F2 |

分子量 |

183.41 g/mol |

IUPAC 名称 |

1,2,2-trichloro-1,1-difluoropropane |

InChI |

InChI=1S/C3H3Cl3F2/c1-2(4,5)3(6,7)8/h1H3 |

InChI 键 |

QDJDUXFLHIPMOX-UHFFFAOYSA-N |

SMILES |

CC(C(F)(F)Cl)(Cl)Cl |

规范 SMILES |

CC(C(F)(F)Cl)(Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。